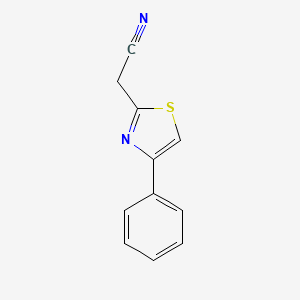

2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S/c12-7-6-11-13-10(8-14-11)9-4-2-1-3-5-9/h1-5,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFCSIBVJROWGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351604 | |

| Record name | (4-Phenyl-1,3-thiazol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41381-89-9 | |

| Record name | (4-Phenyl-1,3-thiazol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile synthesis and characterization

An In-depth Technical Guide on the Synthesis and Characterization of 2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document details a modern, environmentally benign synthetic protocol utilizing microwave-assisted Hantzsch thiazole synthesis. Furthermore, it consolidates key characterization data and presents detailed experimental procedures to facilitate its preparation and verification in a laboratory setting.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The this compound scaffold, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, including enzyme inhibitors and fluorescent dyes.[1] This guide focuses on a highly efficient and green synthetic methodology for its preparation, moving away from traditional, prolonged heating methods.

Synthesis of this compound

The primary route for the synthesis of this compound is the Hantzsch thiazole synthesis. This classic reaction involves the condensation of an α-haloketone with a thioamide.[2] In this specific synthesis, 2-bromoacetophenone reacts with 2-cyanothioacetamide. A significant improvement to this method involves the use of focused microwave irradiation with glycerol as a green solvent, which leads to excellent yields and short reaction times.[1][2][3]

Reaction Scheme:

Characterization

The synthesized this compound is a solid at room temperature.[4] Its identity and purity are confirmed through various analytical techniques, including melting point determination and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Experimental Protocols

Microwave-Assisted Synthesis of this compound[1]

Materials:

-

2-Cyanothioacetamide

-

2-Bromoacetophenone

-

Anhydrous glycerol

-

Ethanol

-

Deionized water

-

Microwave vial (2-5 mL)

-

Focused microwave reactor

Procedure:

-

In a 2-5 mL microwave vial, combine 2-cyanothioacetamide (0.001 mol) and 2-bromoacetophenone (0.001 mol).

-

Add anhydrous glycerol (3-4 mL) to the vial.

-

Pre-stir the reaction mixture for 4 minutes.

-

Irradiate the mixture in a focused microwave reactor at 40-45 Watts for a duration of 3.5 to 4.5 minutes.

-

After the reaction is complete, dissolve the product in ethanol (1-2 mL).

-

Precipitate the product by diluting the ethanolic solution with water (50 mL).

-

Collect the solid product by filtration and air dry.

-

For further purification, recrystallize the product from ethanol.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₈N₂S | [5] |

| Molecular Weight | 200.26 g/mol | [5] |

| CAS Number | 41381-89-9 | [5] |

| Appearance | Solid | [4] |

| Melting Point | 62-63 °C (from Methanol) | [3] |

| ¹H NMR (CDCl₃, 250 MHz), δ (ppm) | 4.27 (s, 2H, CH₂), 7.48 (d, 2H, J = 7.39 Hz, ArH), 7.56 (s, 1H, ArH), 7.65 - 7.72 (m, 5H, ArH), 7.99 (d, 2H, J = 8.59 Hz, ArH)* | [1] |

*Note: The provided ¹H NMR data is for a closely related biphenyl derivative, 2-[4-(biphenyl-4-yl)thiazol-2-yl]acetonitrile, as a representative example from the cited literature. The spectrum for the title compound is expected to show similar signals for the thiazole and acetonitrile protons, with a simplified aromatic region corresponding to a single phenyl group.

Visualizations

Synthesis Workflow

Caption: Workflow for the microwave-assisted synthesis of this compound.

Hantzsch Thiazole Synthesis Signaling Pathway

Caption: Simplified reaction pathway for the Hantzsch thiazole synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile is a heterocyclic compound featuring a central thiazole ring substituted with a phenyl group at the 4-position and an acetonitrile group at the 2-position. The thiazole scaffold is a prominent feature in numerous biologically active molecules and approved pharmaceuticals, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, intended to serve as a foundational resource for researchers in medicinal chemistry, drug discovery, and materials science. While experimental data for some properties of this specific molecule are limited, this guide consolidates available information and outlines established methodologies for its determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis for rigorous applications.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂S | [1][2][3] |

| Molecular Weight | 200.26 g/mol | [1][2][3] |

| Melting Point | 59 °C | [4] |

| Boiling Point (Predicted) | 378.5 ± 25.0 °C | [4] |

| CAS Number | 41381-89-9 | [1][2][3] |

| Appearance | Solid | [5] |

Note: Experimental determination of the boiling point, solubility in various solvents, pKa, and logP is recommended for precise applications.

Experimental Protocols

General Synthesis Approach: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the likely precursors would be a phenacyl halide (e.g., phenacyl bromide) and 2-cyanoethanethioamide.

Reaction Scheme:

Caption: General Hantzsch synthesis for the target compound.

Illustrative Experimental Protocol (Adapted from similar syntheses):

-

Reaction Setup: To a solution of 2-cyanoethanethioamide (1 equivalent) in a suitable solvent such as ethanol or methanol, add phenacyl bromide (1 equivalent).

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6][7]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is often removed under reduced pressure. The residue is then treated with a weak base, such as a sodium carbonate or sodium bicarbonate solution, to neutralize the hydrobromide salt of the product, which often leads to the precipitation of the free base.[6][7]

-

Purification: The crude product can be collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure this compound.

-

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The melting point should also be determined and compared with the literature value.

Determination of Physicochemical Properties

Standard experimental methods for determining key physicochemical parameters are outlined below.

Workflow for Physicochemical Property Determination:

Caption: Workflow for synthesis and property determination.

-

Solubility: The equilibrium solubility can be determined using the shake-flask method. An excess of the compound is added to various solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide) in sealed vials. The vials are agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

pKa: The acid dissociation constant (pKa) can be determined by methods such as potentiometric titration, UV-Vis spectroscopy, or capillary electrophoresis. For potentiometric titration, a solution of the compound is titrated with a standard acid or base, and the pH is monitored. The pKa is determined from the titration curve.

-

logP: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional approach, where the compound is partitioned between n-octanol and water. The concentrations in each phase are measured after equilibration to calculate the partition coefficient. Alternatively, reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to estimate logP based on the retention time of the compound on a nonpolar stationary phase.

Biological Activity

While the thiazole moiety is present in many biologically active compounds, specific studies on the biological activity of this compound are not extensively reported in the public domain. Thiazole derivatives have been investigated for a wide range of therapeutic applications, including:

-

Anticancer Activity: Many thiazole-containing compounds have shown potent anticancer activity through various mechanisms, such as inhibition of kinases, tubulin polymerization, and topoisomerases.

-

Antimicrobial Activity: The thiazole ring is a key component of some antibiotics and has been incorporated into new synthetic agents with antibacterial and antifungal properties.

-

Enzyme Inhibition: Thiazole derivatives have been designed as inhibitors for various enzymes, including monoamine oxidase (MAO) and kynurenine 3-hydroxylase, suggesting potential applications in neurodegenerative diseases.[8]

Given the diverse biological roles of related structures, this compound represents a molecule of interest for biological screening and drug discovery programs. Further research is warranted to elucidate its specific biological targets and potential therapeutic applications. No specific signaling pathways have been identified for this compound to date.

Conclusion

This compound is a compound with potential for further investigation in various scientific fields, particularly in medicinal chemistry. This technical guide has summarized its known physicochemical properties and outlined standard experimental procedures for the determination of key parameters that are currently lacking in the literature. The provided information serves as a starting point for researchers to synthesize, characterize, and evaluate this compound for its potential applications. The absence of detailed biological data highlights a significant opportunity for future research to explore the bioactivity of this and related thiazole derivatives.

References

- 1. This compound | CAS 41381-89-9 [matrix-fine-chemicals.com]

- 2. 41381-89-9|2-(4-Phenylthiazol-2-yl)acetonitrile|BLD Pharm [bldpharm.com]

- 3. pschemicals.com [pschemicals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. youtube.com [youtube.com]

- 8. Synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: 2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile

CAS Number: 41381-89-9

This technical guide provides a comprehensive overview of 2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical identity, synthesis, physicochemical properties, and known biological activities, supported by experimental data and protocols.

Chemical Identity and Synonyms

This compound is a nitrile-containing thiazole derivative. Its core structure consists of a phenyl group attached to a thiazole ring, which in turn is substituted with an acetonitrile group.

Table 1: Chemical Identifiers [1]

| Property | Value |

| CAS Number | 41381-89-9 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₈N₂S |

| Molecular Weight | 200.26 g/mol |

| InChI Key | SOFCSIBVJROWGI-UHFFFAOYSA-N |

| Canonical SMILES | N#CCC1=NC(=CS1)C1=CC=CC=C1 |

Synonyms: [2]

-

(4-Phenyl-thiazol-2-yl)-acetonitrile

-

2-(4-phenyl-1,3-thiazol-2-yl)ethanenitrile

-

2-(4-phenylthiazol-2-yl)acetonitrile

-

4-Phenyl-2-cyanomethylthiazole

-

4-Phenylthiazole-2-acetonitrile

-

BAS 01020743

-

CID704539

-

Maybridge1_006883

-

SR-01000632051-1

-

ST5036686

-

ZINC00088487

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in the public domain. However, based on its structure and data from chemical suppliers, the following information can be inferred.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid | --INVALID-LINK-- |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis

A modified Hantzsch thiazole formation has been described for the synthesis of a related compound, 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile. This process involves the cyclocondensation of 2-bromo-1-(2-fluorophenyl)ethan-1-one with 2-cyanothioacetamide in glycerol under microwave irradiation, suggesting a potential methodology for the title compound.[3]

Logical Workflow for a Plausible Synthesis:

Figure 1. Plausible synthetic route for this compound.

Spectral Data

While full spectral data sets are not publicly available, some information can be gleaned from related compounds and supplier data.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of a closely related derivative, 4-phenylthiazol-2-yl-(phenylhydrazono)acetonitrile, has been reported.[4][5] For this compound, the expected ¹H NMR signals would include peaks corresponding to the protons of the phenyl group, a singlet for the thiazole ring proton, and a singlet for the methylene protons of the acetonitrile group.

The ¹³C NMR spectrum is expected to show signals for the carbons of the phenyl ring, the thiazole ring, the nitrile carbon, and the methylene carbon. Typical chemical shift ranges for carbons in similar environments are available.[6][7]

4.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the C≡N stretch of the nitrile group (typically around 2240-2260 cm⁻¹), C=N and C=C stretching vibrations of the thiazole and phenyl rings, and C-H stretching and bending vibrations.

4.3. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 200.26 g/mol .

Biological Activity

Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8] While specific quantitative data for this compound is limited, studies on closely related compounds provide insights into its potential biological profile.

5.1. Anticancer Activity

A study on N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives demonstrated cytotoxic effects against various human cancer cell lines, including neuroblastoma (SKNMC), human hepatocarcinoma (Hep-G2), and breast cancer (MCF-7) cells, with IC₅₀ values in the micromolar range.[8] Another study on 2-(furan-2-yl)-4-methylbenzo[d]thiazole derivatives also reported their in vitro anticancer activity.[9] These findings suggest that the 4-phenylthiazole scaffold is a promising pharmacophore for the development of novel anticancer agents.

5.2. Antimicrobial Activity

Thiazole-containing compounds have been investigated for their antibacterial and antifungal activities. For instance, N-(thiazol-2-yl)benzenesulfonamide derivatives have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria.[10] Another study on 2-azidobenzothiazoles reported significant antibacterial potential against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[11] These reports indicate the potential of the thiazole moiety in the development of new antimicrobial agents.

5.3. Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has also been explored. A study on new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acids showed potent inhibition of 5-lipoxygenase, a key enzyme in the inflammatory pathway.[12]

Table 3: Biological Activity of Structurally Related Thiazole Derivatives

| Compound Class | Activity | Cell Line / Target | IC₅₀ / MIC | Reference |

| N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives | Anticancer | SKNMC, Hep-G2 | 10.8 - 22.3 µM | [8] |

| N-(Thiazol-2-yl)benzenesulfonamide derivatives | Antibacterial | S. aureus, A. xylosoxidans | 3.9 µg/mL | [10][13] |

| 2-Azidobenzothiazole derivatives | Antibacterial | E. faecalis, S. aureus | 8 µg/mL | [11] |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivatives | Anti-inflammatory | 5-Lipoxygenase | 0.43 - 0.98 µM | [12] |

Signaling Pathways and Experimental Workflows

Currently, there is no specific information in the scientific literature detailing the involvement of this compound in any particular signaling pathway.

Experimental Workflow for Biological Screening:

A typical workflow for assessing the biological activity of a compound like this compound would involve a series of in vitro assays.

Figure 2. General experimental workflow for evaluating the biological activity of this compound.

Conclusion

This compound is a versatile chemical intermediate with potential applications in the development of new therapeutic agents.[14] While detailed experimental data for this specific compound is sparse, the known biological activities of the broader class of thiazole derivatives, particularly in the areas of oncology, infectious diseases, and inflammation, highlight its significance as a scaffold for further investigation. Future research should focus on elucidating its precise biological targets and mechanisms of action, as well as on optimizing its structure to enhance potency and selectivity.

References

- 1. This compound | CAS 41381-89-9 [matrix-fine-chemicals.com]

- 2. pschemicals.com [pschemicals.com]

- 3. 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile (1016757-34-8) for sale [vulcanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chemimpex.com [chemimpex.com]

A Comprehensive Spectroscopic and Structural Elucidation of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile

An In-depth Technical Guide for Researchers in Drug Discovery and Development

This whitepaper provides a detailed spectral analysis of the heterocyclic compound 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile, a molecule of interest in medicinal chemistry. The following sections present a comprehensive examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This guide is intended to serve as a technical resource for scientists engaged in the synthesis, characterization, and application of novel thiazole derivatives.

Chemical Structure and Properties

This compound is a bicyclic aromatic compound featuring a phenyl ring attached to a thiazole core, with an acetonitrile substituent. This unique combination of functional groups imparts specific spectroscopic characteristics that are crucial for its identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound, based on analyses of structurally similar compounds and established chemical shift principles.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.95 - 7.92 | m | 2H | Phenyl (ortho-H) |

| 7.48 - 7.44 | m | 2H | Phenyl (meta-H) |

| 7.40 - 7.36 | m | 1H | Phenyl (para-H) |

| 7.28 | s | 1H | Thiazole (C5-H) |

| 4.15 | s | 2H | Methylene (-CH₂-) |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 165.0 | Thiazole (C2) |

| 152.1 | Thiazole (C4) |

| 133.8 | Phenyl (ipso-C) |

| 129.2 | Phenyl (meta-C) |

| 129.0 | Phenyl (para-C) |

| 126.5 | Phenyl (ortho-C) |

| 117.0 | Nitrile (-CN) |

| 115.5 | Thiazole (C5) |

| 25.0 | Methylene (-CH₂) |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic vibrational frequencies of this compound are summarized below.

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2250 - 2240 | Sharp, Medium | C≡N stretch (Nitrile) |

| 1610 - 1580 | Medium | C=C and C=N ring stretching (Thiazole, Phenyl) |

| 1480 - 1440 | Medium | Aromatic C=C ring stretch |

| 760, 690 | Strong | C-H out-of-plane bend (Monosubstituted phenyl) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for this compound under electron ionization (EI) is presented.

Table 4: Predicted Mass Spectrometry (EI-MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 200 | 100 | [M]⁺ (Molecular Ion) |

| 173 | 40 | [M - HCN]⁺ |

| 160 | 15 | [M - CH₂CN]⁺ |

| 134 | 60 | [C₈H₆S]⁺ (Phenylthiirene cation) |

| 103 | 25 | [C₆H₅CS]⁺ (Thiobenzoyl cation) |

| 77 | 30 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, a proton-decoupled spectrum would be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory. The solid sample would be placed directly on the ATR crystal, and the spectrum would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral analysis would be performed on a mass spectrometer with an electron ionization (EI) source. The sample would be introduced via a direct insertion probe or a gas chromatograph. The ionization energy would be set to 70 eV.

Data Analysis Workflow

The following diagram illustrates the general workflow for the spectral analysis of this compound.

Caption: Workflow for the spectral characterization of a synthesized compound.

Conclusion

The comprehensive spectral data presented in this guide provides a robust analytical framework for the identification and characterization of this compound. The detailed NMR, IR, and MS data, along with the outlined experimental protocols, will aid researchers in the unambiguous structural confirmation of this and related thiazole derivatives, thereby facilitating further investigation into their potential applications in drug discovery and development.

References

An In-depth Technical Guide to the Solubility of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the solubility of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile, a key physicochemical property for applications in drug development, medicinal chemistry, and materials science. Given the current lack of publicly available quantitative solubility data for this specific compound, this document focuses on detailing robust experimental protocols and data presentation standards to enable researchers to generate high-quality, comparable solubility data.

Introduction

This compound belongs to the thiazole class of heterocyclic compounds, a scaffold known for its wide range of biological activities and presence in numerous FDA-approved drugs. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Accurate solubility data is therefore indispensable for formulation development, dose determination, and ensuring therapeutic efficacy. This guide outlines the standardized shake-flask method for equilibrium solubility determination and subsequent analysis using UV-Vis spectrophotometry.

Experimental Protocols

The following sections detail the methodologies for determining the equilibrium solubility of this compound.

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1][2] It involves equilibrating an excess amount of the solid compound in a specific solvent over a set period until the solution is saturated.

Detailed Protocol:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a precise volume of the selected solvent (e.g., 5 mL). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a thermostatically controlled shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).[2] The system should be left to equilibrate for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[3][4]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for a period to allow the excess solid to sediment. Separate the saturated supernatant from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.

-

Filtration: Filter the suspension through a chemically inert syringe filter (e.g., PTFE or PVDF with a 0.22 µm or 0.45 µm pore size) into a clean vial.

-

-

Quantification: Analyze the concentration of the dissolved compound in the clear, saturated supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[5][6]

UV-Vis spectrophotometry is a straightforward and common method for quantifying the concentration of a solute, provided it has a suitable chromophore and the solvent is transparent in the analytical wavelength range.[7][8]

Detailed Protocol:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute stock solution of this compound in the chosen solvent. Scan the solution across the UV-Vis spectrum to identify the λmax, the wavelength at which the compound exhibits maximum light absorbance.

-

Calibration Curve Generation: Prepare a series of standard solutions of known concentrations from the stock solution. Measure the absorbance of each standard at the predetermined λmax. Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.[9][10]

-

Sample Analysis: Dilute the saturated supernatant (obtained from the shake-flask method) with the same solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Solubility Calculation: Use the equation of the linear regression from the calibration curve to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the solubility of this compound in the tested solvent.

Data Presentation

Quantitative solubility data should be presented in a clear and structured format to allow for easy comparison across different solvents and conditions.

Table 1: Solubility of this compound in Various Solvents at a Specified Temperature

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Solubility (Mole Fraction, x) |

|---|---|---|---|---|

| Water | 25 | |||

| Ethanol | 25 | |||

| Methanol | 25 | |||

| Isopropanol | 25 | |||

| Acetone | 25 | |||

| Acetonitrile | 25 | |||

| Ethyl Acetate | 25 | |||

| Dichloromethane | 25 | |||

| Chloroform | 25 | |||

| Tetrahydrofuran (THF) | 25 | |||

| Dimethyl Sulfoxide (DMSO) | 25 | |||

| n-Hexane | 25 |

| Toluene | 25 | | | |

Visualizations

Diagrams illustrating experimental workflows and synthetic pathways provide a clear visual representation of the processes involved.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. scielo.br [scielo.br]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. bioassaysys.com [bioassaysys.com]

- 5. improvedpharma.com [improvedpharma.com]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. rootspress.org [rootspress.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on 2-Cyanomethyl-4-phenylthiazole: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-cyanomethyl-4-phenylthiazole, a key heterocyclic intermediate in organic synthesis and medicinal chemistry. The document details the seminal Hantzsch thiazole synthesis as the foundational method for its preparation, alongside modern, high-yield advancements such as microwave-assisted protocols. Detailed experimental procedures, quantitative data, and reaction pathways are presented to offer a thorough understanding of this compound's chemistry.

Introduction

2-Cyanomethyl-4-phenylthiazole, also known as 2-(4-phenylthiazol-2-yl)acetonitrile, is a versatile heterocyclic compound characterized by a phenyl group at the 4-position and a cyanomethyl substituent at the 2-position of the thiazole ring. Its strategic placement of reactive functional groups, namely the nitrile and the thiazole core, makes it a valuable building block for the synthesis of a wide range of more complex molecules. The thiazole moiety itself is a prominent scaffold in numerous biologically active compounds, contributing to its significance in medicinal chemistry and drug discovery. This guide explores the historical context of its synthesis and the evolution of its preparative methods.

Discovery and Historical Synthesis

The synthesis of the thiazole ring dates back to the late 19th century with the pioneering work of Arthur Hantzsch. While the exact date of the first synthesis of 2-cyanomethyl-4-phenylthiazole is not definitively documented in readily available literature, its preparation is a direct application of the well-established Hantzsch thiazole synthesis . This classic method involves the condensation reaction between an α-haloketone and a thioamide.

In the case of 2-cyanomethyl-4-phenylthiazole, the synthesis involves the reaction of 2-bromoacetophenone with 2-cyanothioacetamide . The Hantzsch reaction remains a cornerstone for the formation of the thiazole ring and has been adapted and refined over the years.

The Hantzsch Thiazole Synthesis Pathway

The generally accepted mechanism for the Hantzsch synthesis of 2-cyanomethyl-4-phenylthiazole proceeds through the following key steps:

-

Nucleophilic Attack: The sulfur atom of 2-cyanothioacetamide acts as a nucleophile, attacking the electrophilic carbon of the carbon-bromine bond in 2-bromoacetophenone.

-

Cyclization: Subsequent intramolecular cyclization occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon of the former acetophenone moiety.

-

Dehydration: The resulting intermediate undergoes dehydration to form the aromatic thiazole ring.

Modern Synthetic Methodologies

While the classical Hantzsch synthesis is historically significant, modern organic synthesis has focused on improving reaction conditions, yields, and environmental friendliness. A notable advancement is the use of microwave-assisted organic synthesis (MAOS).

Microwave-Assisted Hantzsch Synthesis

Microwave irradiation has been shown to significantly accelerate the synthesis of 2-cyanomethyl-4-phenylthiazole and its derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods.

The following protocol is a representative example of a modern, environmentally benign synthesis of 2-cyanomethyl-4-phenylthiazole and its substituted analogs.

Materials:

-

Substituted 2-bromoacetophenone (1.0 mmol)

-

2-Cyanothioacetamide (1.0 mmol)

-

Glycerol (3-4 mL)

-

Ethanol

-

Water

Procedure:

-

In a 2-5 mL microwave vial, combine the appropriate substituted 2-bromoacetophenone and 2-cyanothioacetamide.

-

Add anhydrous glycerol and pre-stir the reaction mixture for approximately 4 minutes.

-

Irradiate the mixture in a microwave reactor at 40-45 Watts for a duration of 3.5 to 4.5 minutes.

-

After cooling, dissolve the product in a minimal amount of ethanol (1-2 mL).

-

Precipitate the product by diluting the ethanolic solution with water (50 mL).

-

Collect the resulting solid by filtration and air dry.

-

Recrystallize the crude product from methanol to obtain the pure 2-cyanomethyl-4-phenylthiazole derivative.

Quantitative Data

The following tables summarize key quantitative data for the synthesis of 2-cyanomethyl-4-phenylthiazole and some of its derivatives, including physical properties and reaction yields under various conditions.

| Compound | Substituent (R) | Melting Point (°C) | Yield (%) | Reference |

| 2-Cyanomethyl-4-phenylthiazole | H | 61-63 | 87 | |

| 2-Cyanomethyl-4-(4-chlorophenyl)thiazole | 4-Cl | 69-71 | 89 | |

| 2-Cyanomethyl-4-(4-fluorophenyl)thiazole | 4-F | 63-65 | 85 | |

| 2-Cyanomethyl-4-(4-methylphenyl)thiazole | 4-CH₃ | 95-97 | 90 | |

| 2-Cyanomethyl-4-(4-methoxyphenyl)thiazole | 4-OCH₃ | 59-61 | 88 | |

| Table 1: Physical properties and yields of 2-cyanomethyl-4-phenylthiazole and its derivatives synthesized via microwave irradiation. |

Applications and Future Outlook

2-Cyanomethyl-4-phenylthiazole and its derivatives are important intermediates in the synthesis of a variety of functional molecules. The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further chemical modifications. The thiazole core is a key pharmacophore in many drugs, and derivatives of 2-cyanomethyl-4-phenylthiazole have been investigated for their potential biological activities.

The development of more efficient and sustainable synthetic methods, such as the microwave-assisted protocol described, continues to be an area of active research. These advancements facilitate the rapid and environmentally friendly production of a library of 2-cyanomethyl-4-phenylthiazole derivatives for screening in drug discovery and development programs.

Theoretical Analysis of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive theoretical approach for the molecular structure elucidation of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile. In the absence of published experimental crystallographic or dedicated theoretical data for this specific molecule, this document provides a robust framework for its computational analysis. The methodologies presented are grounded in established quantum chemical techniques, drawing from published studies on structurally analogous thiazole derivatives. This whitepaper details the procedural workflow, from initial molecular modeling to the analysis of electronic and spectroscopic properties, serving as a complete guide for researchers undertaking similar theoretical investigations.

Introduction

Thiazole-containing compounds are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The molecule this compound, with its combination of a phenyl ring, a thiazole core, and a reactive acetonitrile group, presents a compelling subject for theoretical study to understand its structural, electronic, and reactive properties. Such understanding is pivotal for rational drug design and development.

This whitepaper details the standard computational protocols applicable to the title compound, leveraging Density Functional Theory (DFT), a powerful tool in quantum chemistry for predicting molecular properties. While specific quantitative data for this compound is not available in the cited literature, the methodologies are based on numerous theoretical studies of similar thiazole-containing molecules.

Theoretical Methodology

A typical theoretical investigation of a molecule like this compound involves a multi-step computational workflow. The primary method employed is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

Molecular Geometry Optimization

The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

Protocol:

-

Initial Structure Creation: The 2D structure of this compound is drawn using molecular editing software and converted to a 3D structure.

-

Computational Method Selection: A common and effective method for such molecules is DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[1] This functional combines the strengths of both Hartree-Fock theory and DFT.

-

Basis Set Selection: A split-valence basis set such as 6-311G(d,p) or 6-311++G(d,p) is typically employed.[2] The "(d,p)" indicates the addition of polarization functions on heavy and hydrogen atoms, respectively, which are important for describing chemical bonds accurately. The "++" in the latter basis set adds diffuse functions, which are crucial for describing anions and weak non-covalent interactions.

-

Optimization Algorithm: The optimization is performed using an algorithm like the Berny algorithm, which seeks to find a minimum on the potential energy surface.

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

The output of this step provides the optimized geometric parameters, including bond lengths, bond angles, and dihedral angles.

Electronic Properties Analysis

Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and charge distribution.

Key Analyses:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are important for predicting intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule in terms of localized electron-pair bonding units. It can reveal details about charge transfer interactions and hyperconjugative effects within the molecule.[1]

Spectroscopic Properties Simulation

Computational methods can also predict various spectroscopic properties, which can be compared with experimental data if available.

Simulated Spectra:

-

Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities calculated during the frequency analysis can be used to generate theoretical IR and Raman spectra.

-

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method.

-

UV-Visible Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Visible absorption spectrum.[1]

Data Presentation (Hypothetical)

While no specific data is available for the target molecule, a theoretical study would typically present the optimized geometrical parameters in a tabular format for clarity and comparison with any future experimental data.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Lengths (Å) | C-S (thiazole) | e.g., 1.75 |

| C=N (thiazole) | e.g., 1.32 | |

| C-C (phenyl) | e.g., 1.39 - 1.41 | |

| C-C (acetonitrile) | e.g., 1.46 | |

| C≡N (acetonitrile) | e.g., 1.16 | |

| **Bond Angles (°) ** | C-S-C (thiazole) | e.g., 89.5 |

| C-N-C (thiazole) | e.g., 110.2 | |

| Phenyl-C-N (thiazole) | e.g., 121.0 | |

| Dihedral Angles (°) | Phenyl ring vs. Thiazole ring | e.g., 25.0 |

Note: The values in this table are illustrative examples and not actual calculated data.

Mandatory Visualizations

The following diagrams illustrate the typical workflows and conceptual relationships in a theoretical study of this compound.

Caption: Computational workflow for the theoretical study of a molecule.

Caption: Logical relationship from molecular properties to applications.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the study of this compound. While specific computational results for this molecule are not yet published, the methodologies described herein, based on established practices for similar compounds, provide a clear roadmap for researchers. The application of DFT, coupled with detailed analysis of electronic and spectroscopic properties, can yield significant insights into the molecule's behavior. The provided workflows and logical diagrams serve as a visual guide to the process of computational molecular analysis, from initial structure to potential applications in drug design and materials science. This document is intended to facilitate and guide future theoretical research on this and related thiazole derivatives.

References

Hantzsch Thiazole Synthesis for the Preparation of 2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the Hantzsch thiazole synthesis, with a specific focus on its application for the preparation of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile. Thiazole derivatives are a critical class of heterocyclic compounds widely utilized in medicinal chemistry and drug development due to their diverse biological activities.[1][2] The Hantzsch synthesis, first described in 1887, remains a robust and high-yielding method for constructing the thiazole ring from α-haloketones and thioamides.[3][4] This document details the reaction mechanism, experimental protocols for the synthesis of the target compound and its precursors, and presents quantitative data in a structured format. The guide is intended for researchers, scientists, and professionals in the field of drug development seeking to employ this classic synthetic route.

General Reaction Mechanism

The Hantzsch thiazole synthesis proceeds through a multi-step pathway involving the condensation of an α-haloketone with a thioamide.[3] The mechanism is initiated by a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction.[5] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to form the stable, aromatic thiazole ring.[5] The aromaticity of the final product is a significant driving force for the reaction.[5]

Caption: General mechanism of the Hantzsch thiazole synthesis.

Synthesis of this compound

The synthesis of the target compound, this compound, is achieved by reacting 2-halo-1-phenylethanone (an α-haloacetophenone) with 2-cyanoethanethioamide (cyanothioacetamide).

Caption: Mapping of atoms from reactants to the product.

2.1.1. 2-Halo-1-phenylethanone (α-Haloacetophenone) This key intermediate is typically prepared by the halogenation of acetophenone. For instance, α-bromoacetophenone can be synthesized by reacting acetophenone with bromine.[6] This reaction should be performed with caution in a well-ventilated fume hood due to the lachrymatory nature of the product.

2.1.2. 2-Cyanoethanethioamide (Cyanothioacetamide) 2-Cyanoethanethioamide is a bifunctional molecule containing both thioamide and cyano groups.[7] It can be produced in the laboratory via the reaction of cyanoacetyl chloride with hydrogen sulfide, followed by ammonolysis.[7] It is commercially available as a white to off-white solid.[7]

The following protocol is adapted from a documented synthesis of 2-phenyl-4-cyanomethylthiazole.[8]

Materials:

-

2-Bromo-1-phenylethanone

-

Ethanol

-

Ethyl acetate

-

Petroleum ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask (50 mL), reflux condenser, heating mantle, magnetic stirrer

-

Separatory funnel, rotary evaporator, chromatography column

Procedure:

-

To a 50 mL round-bottom flask, add 2-bromo-1-phenylethanone and 2-cyanoethanethioamide in equimolar amounts.

-

Add ethanol as the solvent (a typical concentration would be around 0.1-0.5 M).

-

The reaction mixture is heated to reflux and maintained for approximately 4 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[11][12]

-

After the reaction is complete, stop heating and allow the mixture to cool to room temperature.[8]

-

Pour the cooled reaction mixture into approximately 100 mL of water.[8]

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).[8]

-

Combine the organic layers and wash with saturated aqueous sodium chloride solution (3 x 50 mL).[8]

-

Dry the organic phase over anhydrous magnesium sulfate.[8]

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.[8]

-

The resulting crude residue is purified by column chromatography on silica gel, using an eluent system of ethyl acetate:petroleum ether (1:5 v/v) to yield the pure this compound as a yellow solid.[8]

Data Presentation

The following tables summarize the quantitative data for the synthesis and physical properties of the compounds involved.

Table 1: Reaction Conditions for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield | Reference |

|---|

| 2-Bromo-1-phenylethanone | 2-Cyanoethanethioamide | Ethanol | Reflux | 4 h | 69% |[8] |

Table 2: Physical and Chemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

|---|---|---|---|---|

| 2-Bromo-1-phenylethanone | C₈H₇BrO | 199.04 | - | 70-11-1 |

| 2-Cyanoethanethioamide | C₃H₄N₂S | 100.14 | White to off-white solid[7] | 7357-70-2[7][10] |

| this compound | C₁₁H₈N₂S | 200.26[13] | Yellow solid[8] | 41381-89-9[13][14] |

Experimental Workflow Visualization

The overall process from starting materials to the purified product can be visualized as a sequential workflow.

Caption: Step-by-step workflow for the synthesis of the target compound.

The Hantzsch thiazole synthesis offers a direct and efficient method for preparing this compound. The reaction is generally high-yielding and utilizes readily available or synthesizable starting materials.[3] By following the detailed protocol for reaction setup, workup, and purification, researchers can reliably obtain the target molecule with good purity. This guide provides the necessary technical details, data, and procedural workflows to support the successful synthesis of this and related thiazole derivatives for applications in pharmaceutical research and development.

References

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. synarchive.com [synarchive.com]

- 5. youtube.com [youtube.com]

- 6. Halostachine - Wikipedia [en.wikipedia.org]

- 7. Page loading... [guidechem.com]

- 8. (2-PHENYL-1,3-THIAZOL-4-YL)ACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 9. 2-Cyanoethanethioamide | C3H4N2S | CID 1416277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 7357-70-2 Cas No. | 2-Cyanothioacetamide | Apollo [store.apolloscientific.co.uk]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound | 41381-89-9 [chemicalbook.com]

- 14. (4-PHENYL-1,3-THIAZOL-2-YL)ACETONITRILE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

The Biological Potential of the 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into this versatile core, with a focus on its potential in anticancer and antimicrobial drug discovery.

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in the development of therapeutic agents.[1][2] The incorporation of a phenyl group at the 4-position and an acetonitrile moiety at the 2-position of the thiazole ring creates the this compound scaffold. This arrangement of functional groups has been shown to be a key pharmacophore, contributing to a range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory effects.[3][4] The reactivity of the acetonitrile group's methylene protons also provides a convenient handle for further chemical modifications, allowing for the generation of diverse libraries of derivatives with potentially enhanced potency and selectivity.[5]

Synthesis of the Core Scaffold and Derivatives

The synthesis of the this compound scaffold and its derivatives can be achieved through various established synthetic routes. A common and effective method is the Hantzsch thiazole synthesis.

General Synthesis Protocol

A generalized protocol for the synthesis of this compound derivatives involves the reaction of a thiourea or thioamide with an α-haloketone. For the core scaffold, a common precursor is 2-bromoacetophenone.

Step 1: Synthesis of 2-Amino-4-phenyl-1,3-thiazole

A mixture of 2-bromoacetophenone and thiourea is refluxed in a suitable solvent, such as ethanol. The resulting cyclization reaction yields 2-amino-4-phenyl-1,3-thiazole.

Step 2: Diazotization and Cyanation (Sandmeyer Reaction)

The 2-amino-4-phenyl-1,3-thiazole is then subjected to a diazotization reaction using sodium nitrite in an acidic medium, followed by a Sandmeyer reaction with a cyanide source, such as copper(I) cyanide, to introduce the acetonitrile group at the 2-position.

Alternative Route: Direct Condensation

An alternative approach involves the direct condensation of 2-chloro-3-oxo-3-phenylpropanenitrile with a thioamide in the presence of a base.

Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have demonstrated significant potential in various therapeutic areas. The following sections summarize the key findings and present quantitative data in a structured format.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of this scaffold against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

| Compound ID | Derivative Description | Cell Line | IC50 (µM) | Reference |

| 1 | 2-[2-((4-(4-Cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole | A549 (Lung) | 12.0 ± 1.73 | [3] |

| C6 (Glioma) | 3.83 ± 0.76 | [3] | ||

| 2 | 2-[2-((4-Amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido]-4-methylthiazole-5-carboxylate | MCF-7 (Breast) | 20.6 ± 0.3 | [6] |

| 3 | 2-[2-[4-Hydroxy-3-methoxybenzylidene]hydrazinyl]-thiazole-4[5H]-one | MCF-7 (Breast) | 2.57 ± 0.16 | [7] |

| HepG2 (Liver) | 7.26 ± 0.44 | [7] | ||

| 4 | N-(3-Chlorophenyl)-2-p-tolylthiazole-4-carboxamide | SKNMC (Neuroblastoma) | >25 | [8] |

| HepG2 (Liver) | 11.6 ± 0.12 | [8] | ||

| 5 | 2-(3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazole | MCF-7 (Breast) | 0.16 | [9] |

| WM266.4 (Melanoma) | 0.12 | [9] |

Antimicrobial Activity

The scaffold has also been investigated for its efficacy against various bacterial and fungal strains, demonstrating promising antimicrobial potential.

Table 2: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)

| Compound ID | Derivative Description | Organism | MIC (µg/mL) | Reference |

| 6 | 4-(4-Hydroxyphenyl)-2-phenylthiazole | S. aureus | 150-200 | [4] |

| E. coli | 150-200 | [4] | ||

| A. niger | 150-200 | [4] | ||

| 7 | 2-(4-Hydroxyphenyl)-4-phenylthiazole | S. aureus | 125-150 | [4] |

| E. coli | 125-150 | [4] | ||

| A. niger | 125-150 | [4] | ||

| 8 | 3-(6-Cyanobenzothiazol-2-yl)-2-(4-methoxyphenyl)thiazolidin-4-one | S. aureus | 0.20-0.30 | [10] |

| L. monocytogenes | 0.20-0.30 | [10] | ||

| 9 | 2-(5-(4-fluorophenyl)-3-(5-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-methylsulfonylphenyl)thiazole | C. zeylanoides | 250 | [9] |

| 10 | 2-(3-(4-bromophenyl)-5-(3-(5-methyl-1-(4-tolyl)-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-chlorophenyl)thiazole | Various bacteria | 100-200 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. This section provides a comprehensive protocol for a key in vitro assay used to evaluate the anticancer activity of the this compound scaffold and its derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle:

Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. After 24 hours of cell seeding, replace the medium with 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Mechanisms of Action and Signaling Pathways

The anticancer activity of this compound derivatives is often attributed to their ability to modulate key signaling pathways involved in tumorigenesis. Two prominent pathways targeted by these compounds are the PI3K/Akt and VEGFR-2 signaling cascades.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling pathway that promotes cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers.[11] Several 2-phenyl-1,3-thiazole derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[3][12]

Caption: Inhibition of the PI3K/Akt signaling pathway.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9] Inhibition of VEGFR-2 signaling by small molecules is a well-established anticancer strategy. Derivatives of the this compound scaffold have demonstrated potent VEGFR-2 inhibitory activity.[13][14]

Caption: Inhibition of the VEGFR-2 signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a highly promising framework for the development of novel therapeutic agents. Its derivatives have demonstrated significant anticancer and antimicrobial activities, often through the modulation of critical cellular signaling pathways. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

-

Elucidation of Novel Mechanisms of Action: While inhibition of PI3K/Akt and VEGFR-2 is significant, further investigation into other potential molecular targets is warranted.

-

In Vivo Efficacy and Safety Profiling: Promising in vitro candidates should be advanced to preclinical in vivo models to assess their efficacy, toxicity, and pharmacokinetic profiles.

-

Development of Combination Therapies: Exploring the synergistic effects of these compounds with existing anticancer or antimicrobial drugs could lead to more effective treatment regimens.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 12. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Detailed Synthesis Protocol for 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

The thiazole moiety is a cornerstone heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1] Thiazole derivatives exhibit a vast range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[2][3] The Hantzsch thiazole synthesis, first reported in 1887, remains a fundamental and highly efficient method for constructing the thiazole ring, typically through the condensation of an α-haloketone with a thioamide.[1][2]

This document provides a detailed protocol for the synthesis of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile. This compound serves as a valuable building block for creating more complex molecules for screening in drug discovery programs. The protocol is based on the classic Hantzsch reaction, utilizing 2-bromoacetophenone and 2-cyanoethanethioamide as primary starting materials.

Reaction Scheme

The synthesis proceeds via a cyclocondensation reaction as follows:

Figure 1: Hantzsch synthesis of this compound from 2-bromoacetophenone and 2-cyanoethanethioamide.

Experimental Protocols

Materials and Reagents

All reagents should be of analytical grade and used as received unless otherwise noted.

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (g) |

| 2-Bromoacetophenone | 70-11-1 | 199.05 | 10.0 | 1.99 |

| 2-Cyanoethanethioamide | 7357-70-2 | 100.14 | 11.0 | 1.10 |

| Ethanol (Absolute) | 64-17-5 | 46.07 | - | 40 mL |

| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | - | - |

| Deionized Water | 7732-18-5 | 18.02 | - | - |

Equipment

-

100 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Beakers (250 mL)

-

Buchner funnel and vacuum flask

-

Filter paper

-

Standard laboratory glassware

-

TLC plates (silica gel)

-

NMR spectrometer

-

Melting point apparatus

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask, combine 2-bromoacetophenone (1.99 g, 10.0 mmol) and 2-cyanoethanethioamide (1.10 g, 11.0 mmol).

-

Solvent Addition: Add 40 mL of absolute ethanol to the flask. Place a magnetic stir bar in the flask.

-

Reaction: Attach a reflux condenser and place the flask in a heating mantle on a magnetic stirrer. Heat the mixture to reflux (approximately 78-80°C) with continuous stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.

-

Cooldown: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

-

Precipitation: Pour the cooled reaction mixture slowly into a 250 mL beaker containing 100 mL of a cold 5% aqueous sodium carbonate (Na₂CO₃) solution while stirring. A solid precipitate should form.

-

Isolation: Collect the crude product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 30 mL) to remove any inorganic salts.

-

Drying and Purification: Allow the product to air-dry on the filter paper, then transfer it to a watch glass for further drying. If necessary, the product can be recrystallized from a suitable solvent like ethanol to achieve higher purity.

Safety Precautions: All steps should be performed in a well-ventilated fume hood. 2-Bromoacetophenone is a lachrymator and skin irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Data Presentation

Physicochemical Properties and Expected Outcome

| Parameter | Value | Reference |

| IUPAC Name | This compound | [4] |

| CAS Number | 41381-89-9 | [4] |

| Molecular Formula | C₁₁H₈N₂S | [4] |

| Molecular Weight | 200.26 g/mol | [4] |

| Appearance | Off-white to pale yellow solid (predicted) | - |

| Expected Yield | 75-85% | [5] |

| Melting Point | To be determined experimentally | - |

Predicted Spectroscopic Data

Note: The following NMR data are predicted based on the chemical structure and typical values for similar compounds. Experimental verification is required.

| ¹H NMR (Predicted, 400 MHz, CDCl₃) | ¹³C NMR (Predicted, 100 MHz, CDCl₃) |

| δ (ppm) | Multiplicity |

| 7.95 - 7.85 | m |

| 7.50 - 7.40 | m |

| 7.35 | s |

| 4.10 | s |

Visualizations

Experimental Workflow Diagram

Caption: General laboratory workflow for the Hantzsch synthesis of the target compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS 41381-89-9 [matrix-fine-chemicals.com]

- 5. scispace.com [scispace.com]

Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the efficient, microwave-assisted synthesis of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile, a valuable building block in medicinal chemistry. Thiazole derivatives are a prominent class of heterocyclic compounds, integral to the structure of numerous pharmacologically active molecules.[1] Microwave-assisted organic synthesis (MAOS) offers a significant improvement over conventional heating methods by dramatically reducing reaction times, often leading to increased yields and cleaner reaction profiles.[1] This protocol is based on the Hantzsch thiazole synthesis, reacting 2-bromo-1-phenylethanone with 2-cyanoethanethioamide under focused microwave irradiation.[2][3]

Introduction

The 1,3-thiazole scaffold is a cornerstone in the development of new therapeutic agents, exhibiting a wide spectrum of biological activities. The efficient synthesis of functionalized thiazoles is therefore of paramount importance to drug discovery programs. Traditional synthetic methods, while effective, often require prolonged reaction times and harsh conditions. Microwave-assisted synthesis has emerged as a powerful tool in modern organic chemistry, utilizing the efficient heating of polar molecules by microwave energy to accelerate chemical reactions.[1] This application note details a rapid and high-yielding microwave-assisted protocol for the synthesis of this compound, a versatile intermediate for the elaboration into more complex molecules.

Reaction Scheme

The synthesis proceeds via a Hantzsch-type condensation reaction between 2-bromo-1-phenylethanone and 2-cyanoethanethioamide.

Caption: Microwave-assisted synthesis of this compound.

Experimental Protocol

This protocol is adapted from the work of Deligeorgiev et al.[2][3]

Materials:

-

2-bromo-1-phenylethanone (1.0 mmol)

-

Anhydrous glycerol (3-4 mL)

-

Ethanol

-

Deionized water

-

Microwave reactor vial (2-5 mL) with a magnetic stir bar

-

Focused microwave synthesizer

-

Filtration apparatus

-

Melting point apparatus

Procedure:

-

In a 2-5 mL microwave reactor vial equipped with a magnetic stir bar, combine 2-bromo-1-phenylethanone (1.0 mmol) and 2-cyanoethanethioamide (1.0 mmol).

-

Add 3-4 mL of anhydrous glycerol to the vial.

-

Seal the vial and place it in the microwave synthesizer.

-

Pre-stir the reaction mixture for 4 minutes.

-

Irradiate the mixture with focused microwaves at 40-45 Watts for 3.5 to 4.5 minutes.

-

After the irradiation is complete, allow the vial to cool to room temperature.

-

Add 1-2 mL of ethanol to dissolve the product.

-

Precipitate the product by diluting the solution with 50 mL of water.

-

Collect the resulting solid by filtration and wash with water.

-

Air-dry the solid product.

-

The crude product can be further purified by recrystallization from methanol.

Data Presentation

| Product | Reaction Time (min) | Microwave Power (W) | Yield (%) | Melting Point (°C) | Reference |

| This compound | 3.5 - 4.5 | 40 - 45 | 85-92 | 61 - 63 | [2][3] |

Visualizations

Experimental Workflow

Caption: Workflow for the microwave-assisted synthesis of this compound.

Logical Relationship of Synthesis

Caption: Logical flow of the microwave-assisted Hantzsch thiazole synthesis.

Safety Precautions

-

Microwave synthesis should be carried out in a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens should not be used.

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

2-bromo-1-phenylethanone is a lachrymator; handle with care.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The described microwave-assisted protocol provides a rapid, efficient, and high-yielding method for the synthesis of this compound. This approach offers significant advantages over conventional heating methods, making it an attractive option for researchers in drug discovery and development who require access to novel thiazole derivatives. The use of glycerol as a solvent also aligns with the principles of green chemistry.[2][3]

References

- 1. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]

- 2. scirp.org [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. 2-Cyanoethanethioamide | C3H4N2S | CID 1416277 - PubChem [pubchem.ncbi.nlm.nih.gov]

One-Pot Synthesis of 2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their potential as kinase inhibitors and anticancer agents.

Introduction

Thiazole-containing compounds are a cornerstone in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The this compound scaffold, in particular, has emerged as a promising pharmacophore. Notably, derivatives of this class have been investigated as inhibitors of c-Jun N-terminal kinase (JNK), a key player in inflammatory and apoptosis-related signaling pathways, making them attractive candidates for the development of novel therapeutics.[1][2][3][4] This document outlines a highly efficient one-pot synthesis of these derivatives via the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring. Both conventional heating and microwave-assisted protocols are presented to accommodate various laboratory settings.

Data Presentation

The following table summarizes the quantitative data for the one-pot synthesis of various 2-(4-aryl-1,3-thiazol-2-yl)acetonitrile derivatives, highlighting the efficiency of the microwave-assisted approach.

| Derivative (Ar) | Reaction Time (min) | Yield (%) |

| Phenyl | 3.5 | 90 |